![molecular formula C25H25NO5 B13155715 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction between benzyl chloroformate and an amine precursor under basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Shares the benzyloxycarbonyl group but lacks the phenoxyphenyl and dimethyl groups.
2,2-Dimethyl-3-(4-phenoxyphenyl)propanoic acid: Contains the phenoxyphenyl and dimethyl groups but lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl-protected amino acids: Similar in structure due to the presence of the benzyloxycarbonyl group.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C25H25NO5 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(4-phenoxyphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H25NO5/c1-25(2,23(27)28)22(26-24(29)30-17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)31-20-11-7-4-8-12-20/h3-16,22H,17H2,1-2H3,(H,26,29)(H,27,28) |
Clave InChI |
QHOARGJZBAVYSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


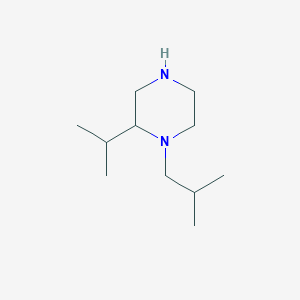
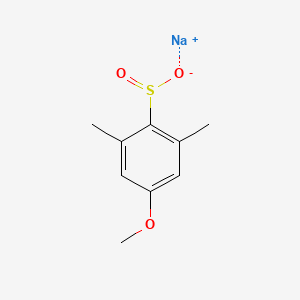
![3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13155641.png)
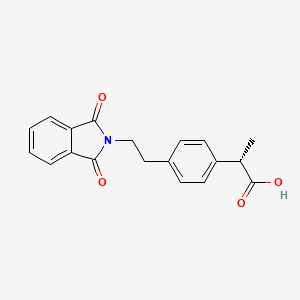
![N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13155655.png)
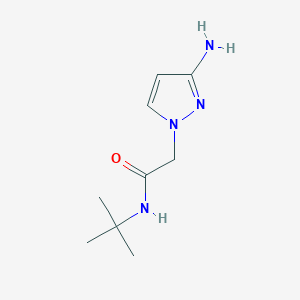
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
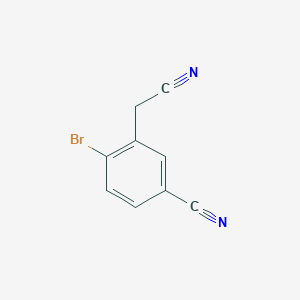
![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
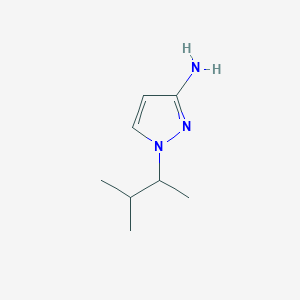
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)
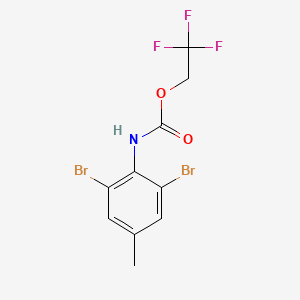
![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
